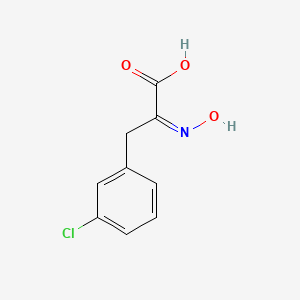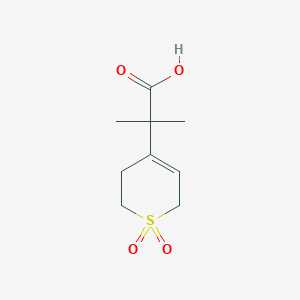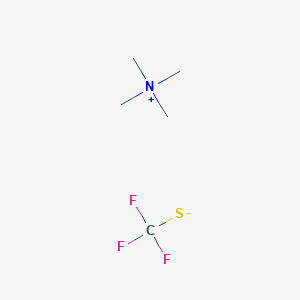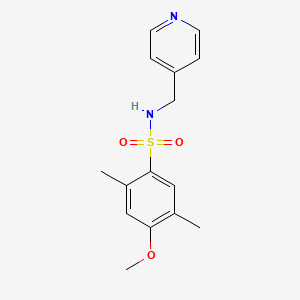
3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid, commonly known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 belongs to a class of compounds called lipoic acid analogs, which are structurally similar to alpha-lipoic acid, a naturally occurring antioxidant in the body. CPI-613 has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer treatment.
作用机制
CPI-613 targets cancer cells by inhibiting mitochondrial energy metabolism, specifically the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). CPI-613 binds to and inhibits two key enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are essential for the production of ATP, the energy currency of the cell. CPI-613 also inhibits the ETC by binding to and disrupting the function of complex II and III, which are involved in the transport of electrons and the generation of ATP.
Biochemical and Physiological Effects
CPI-613 has been shown to induce apoptosis in cancer cells by disrupting mitochondrial energy metabolism. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to cell death. CPI-613 has also been shown to inhibit cancer cell proliferation and migration by disrupting the TCA cycle and the ETC.
实验室实验的优点和局限性
CPI-613 has several advantages for lab experiments, including its selective targeting of cancer cells and its ability to induce apoptosis. CPI-613 has also been shown to have synergistic effects when used in combination with standard chemotherapy drugs. However, CPI-613 has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the development and use of CPI-613 in cancer treatment. One potential direction is the use of CPI-613 in combination with other targeted therapies, such as PARP inhibitors or immune checkpoint inhibitors. Another potential direction is the development of new analogs of CPI-613 with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of CPI-613 and to identify biomarkers that can predict response to treatment.
合成方法
CPI-613 can be synthesized through a multistep process involving the reaction of 3-chlorophenylacetonitrile with hydroxylamine hydrochloride to form 3-chlorophenylacetohydroxamic acid. This compound is then reacted with acrylonitrile to form 3-(3-chlorophenyl)-2-cyanoacrylic acid, which is subsequently reduced with sodium borohydride to form CPI-613.
科学研究应用
CPI-613 has been extensively studied in preclinical and clinical studies for its anticancer properties. In vitro studies have shown that CPI-613 selectively targets cancer cells by inhibiting mitochondrial energy metabolism, which is essential for cancer cell survival. CPI-613 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells.
Clinical studies have shown that CPI-613 has promising efficacy in various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma. CPI-613 has been shown to improve overall survival and progression-free survival in patients with pancreatic cancer when used in combination with standard chemotherapy.
属性
IUPAC Name |
(2Z)-3-(3-chlorophenyl)-2-hydroxyiminopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-3-1-2-6(4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWDNUIRWDRNPO-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=NO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/C(=N/O)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(5-Ethyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2980343.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2980345.png)

![N-(benzo[d]thiazol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2980352.png)

![Methyl 8-chloro-2-oxo-4-[(2-thienylmethyl)amino]-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2980354.png)
![2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole](/img/structure/B2980355.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid](/img/structure/B2980357.png)
![2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2980359.png)
![7-Methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2980362.png)

![3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide](/img/structure/B2980365.png)